molecular formula C8H7BrF2O B1301629 3-(Difluoromethoxy)benzyl bromide CAS No. 72768-95-7

3-(Difluoromethoxy)benzyl bromide

Cat. No. B1301629
CAS RN: 72768-95-7
M. Wt: 237.04 g/mol
InChI Key: TZYKSTKEVLDYAP-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzyl bromide, also known as 3-DFMB, is a bromide compound with a wide range of applications in both scientific research and industrial production. It is an important intermediate in organic synthesis and is used as a reagent in the manufacture of various pharmaceutical products. In addition, 3-DFMB has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of biochemical and physiological processes, and the development of new drugs. In

Scientific Research Applications

Nucleophilic Substitution Reactions

  • Benzyl bromides, including 3-(difluoromethoxy)benzyl bromide, are often used in nucleophilic substitution reactions. These reactions are pivotal in creating a variety of functional groups, essential for developing medicinal candidates and drug discovery. For example, the copper-mediated trifluoromethylation of benzyl bromides has been described, highlighting the importance of these reactions in creating structurally diverse compounds for medicinal applications (Kawai et al., 2011).

Phase Transfer Catalysis

  • Benzyl bromides are significant in phase transfer catalysis, a method used to increase the reaction rate of certain chemical reactions. An example is the use of benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide as a chiral phase transfer catalyst for enantioselective alkylation (Saigo et al., 1979).

Solid-Liquid Phase-Transfer Catalysis (SL-PTC)

  • 3,5-Bis(perfluorooctyl)benzyl bromide, a derivative of benzyl bromide, is used in solid-liquid phase-transfer catalysis. This method allows for quick recovery and reuse of the catalyst without loss of activity, beneficial for sustainable chemical processes (Pozzi et al., 2009).

Synthesis of Complex Molecules

  • Benzyl bromides, including this compound, are used in the synthesis of complex molecules. For instance, their role in the synthesis of trifluoromethyltris(dialkylamino)phosphonium bromides, which are used for the trifluoromethylation of various compounds, underscores their versatility in chemical synthesis (Chernega et al., 1995).

Safety and Hazards

3-(Difluoromethoxy)benzyl bromide is a hazardous chemical. It causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this chemical . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYKSTKEVLDYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371757
Record name 3-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72768-95-7
Record name 3-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72768-95-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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